8-Hydroxyefavirenz (8-OHEFV) is the primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) anti-HIV drug, efavirenz. [, ] It is generated primarily through the cytochrome P450 2B6 (CYP2B6) mediated 8-hydroxylation of efavirenz. [, , , , , ] This metabolite is inactive against HIV but has been investigated for its potential role in efavirenz-associated neurotoxicity. [, , , , ] 8-OHEFV has also been explored for its potential to activate the pregnane X receptor (PXR), a nuclear receptor transcription factor involved in xenobiotic metabolism. []
8-OHEFV's molecular structure differs from efavirenz by a single oxygen atom, representing the addition of a hydroxyl group at the 8-position of the efavirenz cyclopropyl ring. [] This seemingly small change significantly impacts the molecule's interaction with biological targets, influencing its activation of PXR and potential neurotoxic effects. [, , ]
Beyond its formation through CYP2B6-mediated efavirenz metabolism, 8-OHEFV can undergo further biotransformation. [, , ] A primary reaction is its conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs), primarily by UGT2B7, forming 8-OHEFV-glucuronide. [, ] It can also be sulfated to form 8-OHEFV-sulfate. [] These phase II metabolites are found at much higher concentrations than 8-OHEFV itself in human plasma and cerebrospinal fluid. []
PXR Activation: Interestingly, despite binding to PXR with an affinity comparable to efavirenz, 8-OHEFV does not activate the receptor. [] Molecular docking simulations suggest this difference in activation might arise from a distinct binding mode of 8-OHEFV within the PXR ligand-binding domain compared to efavirenz. []
Efavirenz Metabolism and Pharmacokinetics: 8-OHEFV serves as a key marker in studying efavirenz metabolism and disposition. [, , , , , , , , ] Its formation rate reflects CYP2B6 activity, and its plasma concentration, particularly in relation to efavirenz, can be used to assess interindividual variability in efavirenz metabolism and predict potential drug interactions. [, , , , , , ] Furthermore, its phase II metabolites, 8-OHEFV-glucuronide and 8-OHEFV-sulfate, provide additional insights into the metabolic pathways involved in efavirenz clearance. []
Efavirenz-associated Neurotoxicity: 8-OHEFV is studied extensively for its potential role in the neurological adverse events observed in some individuals taking efavirenz. [, , , , , , , ] Its presence in the cerebrospinal fluid at levels that induce neuronal damage in vitro highlights its potential as a contributing factor to neurotoxicity. [, ]
Probing PXR Structure-Activity Relationships: The distinct behavior of 8-OHEFV compared to efavirenz in activating PXR provides valuable insights into the structural features of ligands that influence PXR activation. [] This information is valuable in designing new drugs that either avoid or specifically target PXR activation, depending on the desired therapeutic outcome.
Elucidating the Precise Mechanisms of Neurotoxicity: While several mechanisms have been proposed for 8-OHEFV's neurotoxic effects, further research is needed to determine the primary pathways involved and how they contribute to the observed neurological adverse events in efavirenz-treated individuals. []
Investigating the Role of Phase II Metabolites: The high concentrations of 8-OHEFV-glucuronide and 8-OHEFV-sulfate in biological fluids warrant further investigation into their potential biological activity and contribution to efavirenz-associated effects. []
Translational Research: Conducting larger cohort studies to solidify the link between 8-OHEFV levels and neurocognitive impairment, exploring alternative dosing strategies for efavirenz in individuals with high 8-OHEFV levels, and investigating personalized medicine approaches based on pharmacogenomics and 8-OHEFV levels are all critical areas for future research. [, , , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4